
2-Amino-4,4'-dimethylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,4’-dimethylbiphenyl is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions, and an amino group is attached to the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4’-dimethylbiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methylation: The biphenyl is methylated at the 4 and 4’ positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The methylated biphenyl undergoes amination at the 2 position using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of 2-Amino-4,4’-dimethylbiphenyl may involve large-scale methylation and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,4’-dimethylbiphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Nitro-4,4’-dimethylbiphenyl derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated biphenyl compounds.
Applications De Recherche Scientifique
2-Amino-4,4’-dimethylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4,4’-dimethylbiphenyl involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethyl-4,4’-diaminobiphenyl: Similar structure but with two amino groups.
4,4’-Dimethylbiphenyl: Lacks the amino group, making it less reactive in certain chemical reactions.
2-Amino-4-methylbiphenyl: Contains only one methyl group, leading to different chemical properties.
Uniqueness
2-Amino-4,4’-dimethylbiphenyl is unique due to the presence of both methyl and amino groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
5101-15-5 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
5-methyl-2-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,15H2,1-2H3 |
Clé InChI |
QSBWXVLIJXZSTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


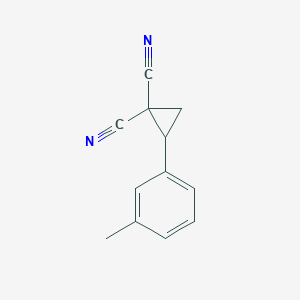
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)


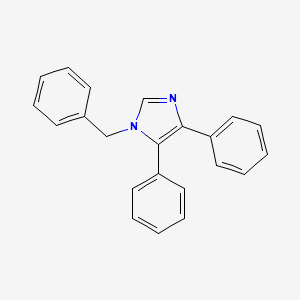
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
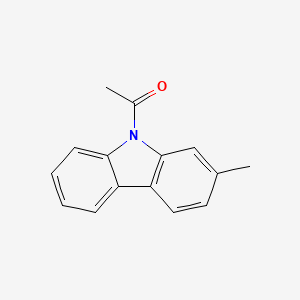

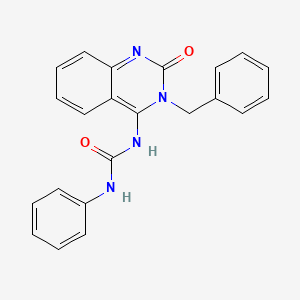

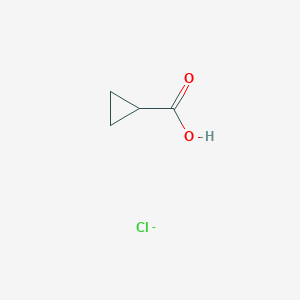
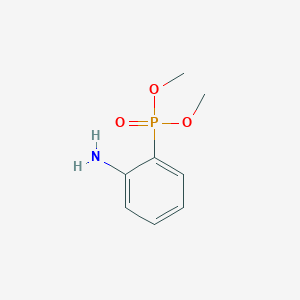
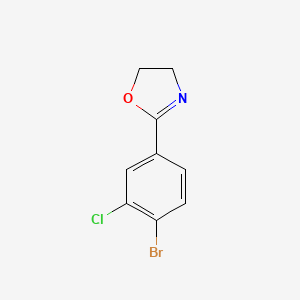
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
